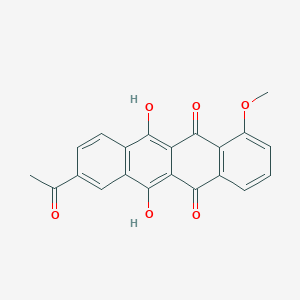
Aluminum terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum terephthalate is a metal-organic framework (MOF) compound formed by the coordination of aluminum ions with terephthalic acid. This compound is known for its high surface area, thermal stability, and unique structural properties, making it a subject of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum terephthalate can be synthesized through hydrothermal methods. One common approach involves autoclaving a suspension of terephthalic acid in an aluminum chloride solution at temperatures ranging from 150 to 390°C and pressures from 2 to 20 MPa . The conditions ensuring the maximum yield of this compound are established through careful control of temperature, pressure, and reaction time.
Industrial Production Methods: In industrial settings, this compound can be produced using waste polyethylene terephthalate (PET) bottles as a source of terephthalic acid. This green synthesis approach involves hydrothermal treatment of PET flakes with aluminum nitrate in the presence of water . This method is cost-effective and environmentally friendly, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Aluminum terephthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide.
Reduction: It can be reduced under specific conditions to yield different aluminum compounds.
Substitution: The terephthalate ligands can be substituted with other organic ligands to form new MOF structures.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas under controlled conditions.
Substitution: Organic ligands in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Aluminum oxide.
Reduction: Various reduced aluminum compounds.
Substitution: New MOF structures with different properties.
Aplicaciones Científicas De Investigación
Aluminum terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and porosity.
Biology: Investigated for its potential use in drug delivery systems and biosensors.
Medicine: Explored for its ability to adsorb and release therapeutic agents in a controlled manner.
Industry: Utilized in gas storage, separation processes, and as a flame retardant.
Mecanismo De Acción
The mechanism by which aluminum terephthalate exerts its effects involves its high surface area and porosity, which allow it to adsorb and interact with various molecules. The aluminum ions in the framework can coordinate with different ligands, facilitating catalytic reactions and adsorption processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparación Con Compuestos Similares
Polyethylene terephthalate (PET): A common thermoplastic polymer used in fibers and packaging.
Aluminum phosphonate: Used as a flame retardant in polymers.
Aluminum oxide: A widely used compound in catalysis and materials science.
Uniqueness: Aluminum terephthalate stands out due to its unique combination of high surface area, thermal stability, and structural versatility. Unlike PET, which is primarily used in packaging, this compound’s MOF structure allows for diverse applications in catalysis, gas storage, and drug delivery. Compared to aluminum phosphonate and aluminum oxide, this compound offers a more flexible framework for modifying its properties through ligand substitution and other chemical modifications.
Propiedades
Fórmula molecular |
C8H5AlO5 |
|---|---|
Peso molecular |
208.10 g/mol |
Nombre IUPAC |
4-oxoalumanyloxycarbonylbenzoic acid |
InChI |
InChI=1S/C8H6O4.Al.O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;+1;/p-1 |
Clave InChI |
SOQBEBLKSJUIRC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)C(=O)O[Al]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)



![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)



![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)


